molecular formula C17H13FN2O2 B168558 N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 185391-33-7

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B168558
CAS No.: 185391-33-7
M. Wt: 296.29 g/mol
InChI Key: VWCCHJFFYCGXFL-UHFFFAOYSA-N
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Description

TCS1105 is a benzodiazepine ligand known for its dual action on gamma-aminobutyric acid type A (GABAA) receptors. It acts as an agonist for receptors containing the alpha-2 subunit and as an antagonist for receptors containing the alpha-1 subunit. This compound has been studied for its effects on anxiety-like behavior, social dominance, and axonal growth cone collapse in various animal models .

Scientific Research Applications

Chemistry

In chemistry, TCS1105 is used as a model compound to study the behavior of benzodiazepine ligands and their interactions with GABAA receptors. It serves as a reference for developing new compounds with similar or improved properties.

Biology

Biologically, TCS1105 is employed in research to understand its effects on anxiety-like behavior and social dominance in animal models. It is also used to study the mechanisms of axonal growth cone collapse, providing insights into neuronal development and regeneration.

Medicine

In medicine, TCS1105 has potential applications in the development of new anxiolytic drugs. Its dual action on GABAA receptors makes it a promising candidate for treating anxiety disorders and other neurological conditions.

Industry

Industrially, TCS1105 could be used in the development of new pharmaceuticals targeting GABAA receptors. Its unique properties make it valuable for creating drugs with specific receptor subtype selectivity.

Biochemical Analysis

Biochemical Properties

Indole derivatives, which include TCS 1105, are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Cellular Effects

Indole derivatives have been found to have diverse biological activities and effects on various types of cells . The specific impact of TCS 1105 on cell signaling pathways, gene expression, and cellular metabolism needs to be studied further.

Molecular Mechanism

It is known that TCS 1105 is a ligand for the GABA(A) benzodiazepine receptor This suggests that it may exert its effects at the molecular level through binding interactions with this receptor

Metabolic Pathways

It is known that TCS 1105 is a ligand for the GABA(A) benzodiazepine receptor , suggesting that it may be involved in GABAergic signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS1105 involves several steps, starting from commercially available precursors. The key steps typically include:

    Formation of the Benzodiazepine Core: This is achieved through a condensation reaction between an ortho-diamine and a suitable diketone.

    Functionalization: Introduction of functional groups such as fluorine and amide groups is carried out using standard organic synthesis techniques like halogenation and amidation.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of TCS1105 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TCS1105 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic, sedative, and muscle relaxant properties.

    Alprazolam: Another benzodiazepine used primarily for treating anxiety and panic disorders.

    Lorazepam: Used for its anxiolytic and sedative effects, similar to diazepam but with a shorter duration of action.

Uniqueness of TCS1105

TCS1105 is unique due to its dual action on GABAA receptors, acting as both an agonist and antagonist depending on the receptor subtype. This selective action allows for more targeted effects, potentially reducing side effects associated with non-selective benzodiazepines. Additionally, its ability to modulate social behavior and axonal growth cone collapse makes it a valuable tool for studying complex neurological processes .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCCHJFFYCGXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878106
Record name 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185391-33-7
Record name 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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